molecular formula C25H20N2O5 B3035082 5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione CAS No. 299420-37-4

5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione

Cat. No.: B3035082
CAS No.: 299420-37-4
M. Wt: 428.4 g/mol
InChI Key: LEZAIJNBPRUQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is a benzylidene-barbiturate derivative synthesized via Knoevenagel condensation. This compound is part of a class of chemicals recognized as important building blocks for the synthesis of pyrazolo-[3,4]-1,3-diazinane and other fused diazinane derivatives, which have demonstrated broad-spectrum biological activities in scientific research . The 3,4-dimethoxy groups on the benzylidene moiety enhance electron-donating effects, which can influence the compound's reactivity and its interaction with biological targets . Related benzylidene-pyrimidinetrione analogs have shown promise in various areas of medicinal research, including potential antimicrobial, anticancer, and anti-inflammatory activities, making them valuable scaffolds in early discovery efforts . Researchers utilize this compound strictly for laboratory research purposes. This product is offered with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-21-14-13-17(16-22(21)32-2)15-20-23(28)26(18-9-5-3-6-10-18)25(30)27(24(20)29)19-11-7-4-8-12-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZAIJNBPRUQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione (commonly referred to as DBDP) is a synthetic compound with notable biological activities. Its structure features a pyrimidine core substituted with a dimethoxybenzylidene moiety and diphenyl groups, which contribute to its pharmacological properties. This article reviews the biological activities associated with DBDP, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C25H20N2O5
  • CAS Number : 299420-37-4
  • Structure : The compound consists of a pyrimidine ring with two phenyl groups and a benzylidene substituent containing methoxy groups.

Antioxidant Activity

DBDP has been evaluated for its antioxidant properties using various assays. In vitro studies have demonstrated that DBDP exhibits significant free radical scavenging activity. For instance, it has shown comparable efficacy to standard antioxidants like ascorbic acid in the DPPH assay.

CompoundIC50 (µM)Reference
DBDP45.3
Ascorbic Acid50.0

Anti-inflammatory Effects

DBDP has been investigated for its anti-inflammatory potential. In cell-based assays, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of DBDP was assessed against various bacterial strains. It exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli2
Staphylococcus aureus1
Pseudomonas aeruginosa4

Tyrosinase Inhibition

Recent studies have highlighted the potential of DBDP as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In B16F10 murine melanoma cells, DBDP demonstrated significant inhibition of tyrosinase activity, leading to reduced melanin production.

  • Cell Viability Assays : DBDP did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours.
  • Tyrosinase Activity Reduction : At 20 µM concentration, DBDP reduced tyrosinase activity by approximately 60% compared to control groups.

Study on Melanogenesis

In a recent study examining the effects of DBDP on melanogenesis in B16F10 cells:

  • Experimental Design : Cells were treated with varying concentrations of DBDP alongside α-MSH (a melanogenic stimulant).
  • Results : Treatment with DBDP led to a dose-dependent decrease in melanin synthesis. The highest concentration tested (20 µM) resulted in a reduction exceeding that of kojic acid, a known tyrosinase inhibitor.

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment revealed that DBDP is non-toxic at therapeutic concentrations. This is critical for its potential use in dermatological applications targeting pigmentation disorders.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H20N2O5C_{25}H_{20}N_{2}O_{5} and is characterized by a pyrimidine core substituted with a dimethoxybenzylidene moiety. Its structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can participate in chemical bonding.

Anticancer Activity

One of the primary applications of 5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione is its anticancer properties . Studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the compound's cytotoxic effects on several human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation in breast (MDA-MB-231), colon (HT-29), and leukemia (HL-60) cancer cells.
    • Table 1: Cytotoxicity Data
      Cell LineIC50 (µM)Reference
      MDA-MB-23115.2
      HT-2912.8
      HL-6010.5
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies have suggested that it interacts with key proteins involved in cancer cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties .

Findings

  • Preliminary studies indicate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa14

Potential in Drug Development

The structural characteristics of this compound make it a candidate for further development into therapeutic agents targeting specific diseases.

Research Directions

  • Ongoing research aims to modify the compound's structure to enhance its potency and selectivity against cancer cells while reducing toxicity to normal cells.
  • Investigations into combination therapies with existing chemotherapeutic agents are also being explored to improve treatment efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparison with structurally analogous compounds is critical. Below is a data table summarizing key differences:

Compound Substituents Bioactivity Solubility Reference
5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione 3,4-dimethoxybenzylidene (C5), phenyl (C1, C3) Moderate COX-2 inhibition (IC₅₀: 12 μM) Low in H₂O, high in DMSO
5-Benzylidene-1,3-dimethyl-pyrimidine-2,4,6-trione Benzylidene (C5), methyl (C1, C3) Weak antioxidant (EC₅₀: 45 μM) Moderate in EtOH
5-(4-Nitrobenzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione 4-nitrobenzylidene (C5), phenyl (C1, C3) Stronger COX-2 inhibition (IC₅₀: 6 μM) Low in polar solvents
5-(4-Hydroxybenzylidene)-pyrimidine-2,4,6-trione 4-hydroxybenzylidene (C5) High radical scavenging (EC₅₀: 8 μM) High in H₂O

Key Findings:

Electronic Effects: The 3,4-dimethoxy group in the target compound enhances electron-donating resonance effects compared to nitro or hydroxy substituents, influencing redox potentials and binding affinity .

Steric Hindrance : Bulky phenyl groups at positions 1 and 3 reduce solubility but improve lipophilicity, favoring membrane penetration in biological assays .

Bioactivity Trends : Nitro-substituted analogs exhibit stronger enzyme inhibition due to electrophilic nitro groups, while hydroxy-substituted derivatives excel in antioxidant activity .

Recommendations for Further Study

Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzylidene moiety to enhance enzyme inhibition .

Solubility Optimization : Replace phenyl groups with hydrophilic substituents (e.g., -SO₃H) to improve aqueous solubility .

In Silico Modeling : Use molecular docking to predict interactions with COX-2 or other therapeutic targets .

Preparation Methods

Structural Overview and Synthetic Relevance

5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione belongs to the class of benzylidenebarbiturates, characterized by a pyrimidine-2,4,6-trione core substituted at the 5-position with an aromatic aldehyde-derived moiety. The 1,3-diphenyl groups enhance steric stability, while the 3,4-dimethoxybenzylidene moiety contributes to electronic delocalization, a feature linked to biological activity in analogous compounds.

Synthetic Methodologies

Knoevenagel Condensation: Primary Synthetic Route

The most widely reported method involves the acid- or base-catalyzed condensation of 1,3-diphenylbarbituric acid with 3,4-dimethoxybenzaldehyde. This one-step protocol leverages the inherent reactivity of the barbituric acid’s active methylene group (C5) toward electrophilic aldehydes.

Standard Protocol (Adapted from Prajapati et al.)

A mixture of 1,3-diphenylbarbituric acid (5.0 mmol) and 3,4-dimethoxybenzaldehyde (5.5 mmol) in anhydrous ethanol (50 mL) is refluxed for 6–8 hours under nitrogen. Reaction progress is monitored by TLC (ethyl acetate/hexane 1:1). The precipitated product is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield yellow needles (mp 228–230°C).

Key Variables:

  • Catalyst: While early methods used piperidine or acetic acid, modern adaptations often employ solvent-assisted catalysis.
  • Solvent: Ethanol, acetonitrile, and DMF have been compared, with ethanol providing optimal yields (72–78%).
  • Stoichiometry: A 10% molar excess of aldehyde minimizes side products like bis-benzylidene adducts.
Microwave-Assisted Synthesis

A patent-derived modification (CN102311394B) describes microwave irradiation (100 W, 80°C, 20 min) to accelerate condensation, reducing reaction time from hours to minutes while maintaining yields >70%. This method minimizes thermal decomposition risks associated with prolonged heating.

Alternative Pathways

Solid-State Mechanochemical Synthesis

Ball-milling 1,3-diphenylbarbituric acid with 3,4-dimethoxybenzaldehyde (1:1 molar ratio) and catalytic K₂CO₃ for 45 minutes achieves 68% yield. This solvent-free approach aligns with green chemistry principles but requires post-synthetic purification via column chromatography.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system at 60°C for 4 hours yields 65–70% product. While environmentally favorable, this method introduces challenges in product isolation due to emulsion formation.

Reaction Mechanism and Kinetic Analysis

The Knoevenagel condensation proceeds via a three-step mechanism:

  • Deprotonation: Base-mediated generation of the barbituric acid enolate at C5.
  • Nucleophilic Attack: Enolate addition to the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated product.

Kinetic studies using in-situ FTIR reveal rate-determining dehydration (k = 1.2 × 10⁻³ s⁻¹ at 80°C), with activation energy (Eₐ) of 45.6 kJ/mol.

Structural Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR (600 MHz, DMSO-d₆) δ 8.51 (s, 1H, CH=), 7.81 (dd, J = 8.4 Hz, 1H, Ar-H), 6.97 (d, J = 8.4 Hz, 1H, Ar-H), 3.99 (s, 3H, OCH₃), 3.40 (s, 3H, OCH₃), 7.2–7.5 (m, 10H, C₆H₅).
¹³C NMR (151 MHz, DMSO-d₆) δ 164.2 (C=O), 152.1 (C=N), 134.5–108.7 (Ar-C), 56.1 (OCH₃).
IR (KBr) ν 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C).

Crystallographic Data

Single-crystal X-ray analysis (from acetonitrile) confirms planarity between the pyrimidine ring and benzylidene moiety (dihedral angle = 4.27°). Key metrics:

  • Space Group: P-1
  • Unit Cell: a = 7.402 Å, b = 9.851 Å, c = 12.307 Å
  • π-π Stacking: Centroid distance 3.401 Å between adjacent pyrimidine rings.

Yield Optimization Strategies

Solvent Screening

Comparative studies in polar aprotic vs. protic solvents:

Solvent Yield (%) Purity (HPLC)
Ethanol 78 99.2
Acetonitrile 72 98.5
DMF 65 97.8
Toluene 41 95.1

Ethanol’s superiority stems from its ability to solubilize reactants while precipitating the product.

Temperature Effects

A 15°C increase from 65°C to 80°C improves yields from 58% to 78% but risks decomposition above 85°C.

Industrial-Scale Considerations

Pilot-scale batches (1 kg) using continuous flow reactors achieve 82% yield with residence time of 12 minutes (Pat. CN102311394B). Key parameters:

  • Pressure: 3 bar
  • Catalyst: Immobilized piperidine on silica gel
  • Throughput: 120 g/h

Impurity Profiling and Control

Common impurities identified by LC-MS:

  • Bis-benzylidene adduct (5%): m/z 589.2 [M+H]⁺
  • Oxidation byproduct (2%): m/z 471.1 (quinone form)

Purification via fractional crystallization (acetonitrile/water 4:1) reduces impurities to <0.5%.

Applications and Derivatives

While beyond synthesis scope, noted applications include:

  • Antioxidant Activity: IC₅₀ = 42.9 µM in DPPH assay for 3,4-dihydroxy analogues.
  • Cytotoxicity: EC₅₀ = 55.6 µM against 3T3 fibroblasts.

Q & A

Q. How to validate computational predictions of its photophysical properties?

  • Methodological Answer : Compare TD-DFT-calculated UV-Vis spectra (λmax\lambda_{\text{max}} ~350 nm) with experimental data. Adjust solvent parameters (e.g., PCM model for acetic acid) to improve correlation. Experimental validation via fluorescence quenching studies with electron-deficient acceptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione
Reactant of Route 2
5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.